An In-depth Technical Guide to the Chemical Properties of Dihydroguaiaretic Acid (Nordihydroguaiaretic Acid)
An In-depth Technical Guide to the Chemical Properties of Dihydroguaiaretic Acid (Nordihydroguaiaretic Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroguaiaretic acid, more commonly known as Nordihydroguaiaretic acid (NDGA), is a lignan and a potent antioxidant compound.[1] It is notably found in the resinous exudate of the creosote bush (Larrea tridentata), a plant native to the desert regions of the southwestern United States and northern Mexico. NDGA has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the core chemical properties of NDGA, detailed experimental protocols for their determination, and visualizations of its key signaling pathways and analytical workflows.
Physicochemical Properties
NDGA is a white to grayish-white crystalline solid.[2] Its fundamental physicochemical properties are summarized in the tables below.
Table 1: General and Physical Properties of Nordihydroguaiaretic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₂O₄ | [1][3] |
| Molecular Weight | 302.36 g/mol | [3] |
| Appearance | White to grayish-white crystalline powder | |
| Melting Point | 184-186 °C | |
| Boiling Point | 499.9 ± 45.0 °C (Predicted) | N/A |
| Density | 1.259 ± 0.06 g/cm³ (Predicted) | N/A |
| pKa₁ | 9.88 (Spectrophotometric) |
Table 2: Solubility Profile of Nordihydroguaiaretic Acid
| Solvent | Solubility | Source(s) |
| Water | Insoluble | N/A |
| Ethanol | ~100 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | |
| Dimethylformamide (DMF) | ~25 mg/mL | |
| PBS (pH 7.2) | ~0.05 mg/mL |
Spectroscopic Data
The structural elucidation of NDGA is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of NDGA provide detailed information about its molecular structure.
Table 3: ¹H and ¹³C NMR Chemical Shifts of Nordihydroguaiaretic Acid in DMSO-d₆
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 1, 1' | 133.4 | - |
| 2, 2' | 114.2 | 6.58 (d, J=1.9 Hz) |
| 3, 3' | 144.8 | - |
| 4, 4' | 143.2 | - |
| 5, 5' | 115.8 | 6.62 (d, J=8.0 Hz) |
| 6, 6' | 119.0 | 6.44 (dd, J=8.0, 1.9 Hz) |
| 7, 7' | 38.6 | 2.49 (dd, J=13.5, 5.8 Hz), 2.34 (dd, J=13.5, 8.5 Hz) |
| 8, 8' | 42.7 | 1.65 (m) |
| 9, 9' | 15.9 | 0.79 (d, J=6.7 Hz) |
Note: The chemical shifts are referenced to the solvent signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of NDGA reveals the presence of its key functional groups.
Table 4: Characteristic FTIR Absorption Bands of Nordihydroguaiaretic Acid
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | O-H stretching (phenolic) |
| 3010-2850 | C-H stretching (aliphatic) |
| 1605, 1515, 1450 | C=C stretching (aromatic) |
| 1280, 1115 | C-O stretching (phenolic) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of NDGA. In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is observed at m/z 301.1.
Experimental Protocols
This section provides detailed methodologies for the determination of the key chemical properties of NDGA.
Melting Point Determination
Method: Capillary Melting Point Method
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A small amount of finely powdered NDGA is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a rate of 10-15 °C per minute initially.
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The heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point.
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The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Solubility Determination
Method: Shake-Flask Method
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An excess amount of NDGA is added to a known volume of the solvent in a sealed container.
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The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The saturated solution is filtered to remove any undissolved solid.
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The concentration of NDGA in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
pKa Determination
Method: Spectrophotometric Titration
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A stock solution of NDGA is prepared in a suitable solvent (e.g., methanol).
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A series of solutions with varying pH values are prepared using appropriate buffers.
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An aliquot of the NDGA stock solution is added to each buffered solution.
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The UV-Vis absorption spectrum of each solution is recorded.
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The absorbance at a wavelength where the protonated and deprotonated forms of NDGA have significantly different molar absorptivities is plotted against the pH.
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The pKa is determined as the pH at which the absorbance is halfway between the minimum and maximum values.
Spectroscopic Analysis
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A solution of NDGA is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
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The solution is transferred to a 5 mm NMR tube.
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¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
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The spectra are referenced to the residual solvent signal.
Method: KBr Pellet Technique
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Approximately 1-2 mg of NDGA is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
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The mixture is pressed into a thin, transparent pellet using a hydraulic press.
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The FTIR spectrum of the pellet is recorded in transmission mode.
Method: Electrospray Ionization (ESI) Mass Spectrometry
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A dilute solution of NDGA is prepared in a suitable solvent (e.g., methanol).
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The solution is introduced into the ESI source of the mass spectrometer.
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The mass spectrum is acquired in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed.
Signaling Pathways and Experimental Workflows
NDGA exerts its biological effects by modulating various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key interactions and a typical analytical workflow.
Inhibition of Lipoxygenase (LOX) Pathway
NDGA is a well-known inhibitor of lipoxygenases, enzymes that play a crucial role in the inflammatory response by converting arachidonic acid into leukotrienes and other inflammatory mediators.
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
NDGA has been shown to inhibit the activity of receptor tyrosine kinases such as the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Human Epidermal Growth Factor Receptor 2 (HER2/neu), which are often overactive in cancer cells.
Experimental Workflow: HPLC Analysis of NDGA
High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of NDGA in various samples.
Conclusion
Nordihydroguaiaretic acid possesses a unique set of chemical properties that underpin its significant biological activities. This guide has provided a detailed overview of these properties, along with standardized experimental protocols for their determination. The visualization of its interaction with key signaling pathways offers a deeper understanding of its mechanism of action. This comprehensive information serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this remarkable compound.
